3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide
CAS No.:
Cat. No.: VC16017245
Molecular Formula: C16H14BrNO5S
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14BrNO5S |
|---|---|
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide |
| Standard InChI | InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24) |
| Standard InChI Key | NIPUPOUEGOSAAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide, reflects its intricate structure: a propenethioamide backbone bridging a 3-bromo-4,5-dihydroxyphenyl group and a 3,4,5-trihydroxybenzyl moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.3 g/mol |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O |
| Solubility | Soluble in DMSO, insoluble in water |
The bromine atom at the 3-position of the dihydroxyphenyl ring enhances electrophilic reactivity, while the thioamide group () facilitates hydrogen bonding and metal coordination.
Stereochemical Considerations
The -isomer predominates due to steric hindrance between the aromatic rings, stabilizing the trans configuration of the propenethioamide group. Nuclear magnetic resonance (NMR) studies confirm this geometry, with coupling constants () of 15–16 Hz for the trans-vinylic protons.
Synthesis and Analytical Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Bromination: Electrophilic bromination of 4,5-dihydroxyacetophenone introduces the bromine substituent.
-
Aldol Condensation: Reaction with benzaldehyde derivatives forms the α,β-unsaturated ketone intermediate.
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Thioamide Formation: Treatment with Lawesson’s reagent converts the ketone to a thioamide.
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Benzylation: Coupling with 3,4,5-trihydroxybenzylamine via reductive amination yields the final product.
Biological Activity and Mechanism of Action
Anticancer Properties
In breast cancer cell lines (MCF-7, MDA-MB-231), the compound (termed NT157 in studies) suppresses insulin receptor substrate (IRS) proteins, downregulating PI3K/Akt and MAPK pathways . Key findings include:
| Cell Line | IC₅₀ (μM) | Target Protein | Effect Size vs. Control |
|---|---|---|---|
| MCF-7 | 1.2 ± 0.3 | IRS-1 | 70% reduction |
| MDA-MB-231 | 0.9 ± 0.2 | IRS-2 | 65% reduction |
Mechanistically, NT157 induces IRS ubiquitination and proteasomal degradation, sensitizing cells to apoptosis under nutrient stress .
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated macrophages, the compound inhibits NF-κB translocation by 40–50% at 10 μM, reducing TNF-α and IL-6 secretion by 60% and 55%, respectively. Molecular docking suggests high affinity () for the p65 subunit of NF-κB.
Research Applications and Future Directions
Tool Compound in Signaling Studies
NT157 serves as a selective IRS inhibitor, enabling dissection of insulin/IGF-1 signaling crosstalk in tumor microenvironments .
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